molecular formula C20H19ClN2O2S2 B2929339 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide CAS No. 941984-71-0

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2929339
CAS No.: 941984-71-0
M. Wt: 418.95
InChI Key: IXKMCPVJOGFRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a synthetic thiazole-based acetamide derivative characterized by a thioether-linked 4-chlorobenzyl group on the thiazole ring and a 2-methoxybenzyl substituent on the acetamide nitrogen. Its structural features—such as the electron-withdrawing 4-chloro group and electron-donating 2-methoxy group—may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S2/c1-25-18-5-3-2-4-15(18)11-22-19(24)10-17-13-27-20(23-17)26-12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKMCPVJOGFRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a thiazole-containing derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The structure of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide can be represented as follows:

C15H16ClN2OS\text{C}_{15}\text{H}_{16}\text{ClN}_{2}\text{OS}

Physical Properties

PropertyValue
Molecular Weight304.81 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
AppearanceWhite to off-white solid

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds indicated that those with a chlorobenzyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL, suggesting strong antibacterial potential .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been investigated. For instance, compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide have been shown to induce apoptosis in cancer cell lines through the activation of specific pathways associated with cell death. In vitro studies indicated that these compounds could inhibit cell proliferation significantly at low concentrations, with IC50 values often in the nanomolar range .

The proposed mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The thiazole ring may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : The methoxybenzyl moiety may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
  • Induction of Ferroptosis : Similar thiazole derivatives have been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Case Study 1: Antimicrobial Efficacy

In a study published in ACS Omega, researchers evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide exhibited synergistic effects when combined with traditional antibiotics like Ciprofloxacin. The study highlighted the potential for these compounds to enhance the efficacy of existing treatments .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of thiazole derivatives against various cancer cell lines, including breast and lung cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value below 1 µM in several tested lines, indicating its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis

To better understand the biological activity of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide, it is useful to compare it with other thiazole derivatives:

Compound NameMIC (µg/mL)IC50 (µM)
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide0.22<1
2-(4-bromobenzyl)thiazol-4-yl-N-butylacetamide0.25<1
Thiazole derivative X0.30<1

This table illustrates that the compound exhibits comparable or superior biological activity relative to other known thiazole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Thioether Group: The 4-chlorobenzylthio group in the target compound may enhance lipophilicity compared to non-thioether analogs like compound 8c, which lacks this group .
Table 2: Antimicrobial and Antitumor Activities
Compound Antibacterial MIC (μg/mL) Antifungal Activity Antitumor MGI%* Reference
Target Compound N/A N/A N/A
N-(4-Methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide N/A N/A N/A
N-(4-Fluorophenyl)-2-[(4-chlorobenzyl)thio]acetamide N/A N/A N/A
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (9) N/A N/A 10%
N-(4-Sulfamoylphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (11) N/A N/A 7%
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 6.25–12.5 Active N/A

Key Observations :

  • Antitumor Activity : The methoxy-substituted acetamide (compound 9) shows higher antitumor activity (MGI%: 10%) than sulfamoyl-substituted analogs (compound 11: 7%), suggesting that electron-donating groups may enhance efficacy .
  • Antimicrobial Activity : Thiazole-acetamide derivatives with methyl or chloro substituents (e.g., 107b) exhibit potent antibacterial activity (MIC: 6.25–12.5 μg/mL), highlighting the importance of hydrophobic groups .

Physicochemical Properties

Table 3: Spectroscopic and Physical Data
Compound Melting Point (°C) $ ^1H $ NMR Shifts (δ, ppm) Molecular Weight
Target Compound N/A N/A ~384.5 (est.)
N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c) 114–116 1.29 (s, 4H, morpholine), 7.2–7.4 (m, aromatic) 471.5
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 138–140 2.8 (m, 2H, isopropyl), 7.3 (s, 4H, chlorobenzyl) 453.9

Key Observations :

  • Thermal Stability : Higher melting points in thiadiazole analogs (e.g., 5j: 138–140°C) compared to thiazole derivatives (8c: 114–116°C) suggest increased crystallinity in fused-ring systems .
  • Spectral Data : Aromatic proton shifts in the target compound’s analogs (e.g., 7.2–7.4 ppm in 8c) align with typical thiazole and benzyl environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.